1-(4-Acetyl-1,4-diazepan-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-Acetyl-1,4-diazepan-1-yl)prop-2-en-1-one is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of an acetyl group attached to the diazepane ring and a prop-2-en-1-one moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Similar compounds have been found to interact with a variety of biochemical pathways, often resulting in a broad spectrum of biological activities .
Result of Action
Compounds with similar structures have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Preparation Methods
The synthesis of 1-(4-Acetyl-1,4-diazepan-1-yl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1,4-diazepane with acetyl chloride in the presence of a base such as triethylamine. The resulting 4-acetyl-1,4-diazepane is then reacted with propargyl bromide to yield the final product .
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-(4-Acetyl-1,4-diazepan-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group or the prop-2-en-1-one moiety is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(4-Acetyl-1,4-diazepan-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Comparison with Similar Compounds
1-(4-Acetyl-1,4-diazepan-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(4-Acetyl-1,4-diazepan-1-yl)ethanone: This compound has a similar structure but with an ethanone moiety instead of prop-2-en-1-one. It may exhibit different chemical reactivity and biological activity.
1-(4-Acetyl-1,4-diazepan-1-yl)butan-2-one: This compound has a butan-2-one moiety, which may affect its physical and chemical properties.
1-(4-Acetyl-1,4-diazepan-1-yl)benzene:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-(4-acetyl-1,4-diazepan-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-10(14)12-6-4-5-11(7-8-12)9(2)13/h3H,1,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLMWGHYWPQUFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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